4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE
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Overview
Description
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE typically involves the condensation of 5-chloro-2-hydroxyaniline with 5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(Z)-1-(5-CHLORO-2-HYDROXYANILINO)METHYLIDENE]-3-METHYL-1-(2,4,6-TRICHLOROPHENYL)-1H-PYRAZOL-5-ONE include:
- 4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 5-[(5-chloro-2-hydroxyanilino)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- (Z)-6-[(5-chloro-2-hydroxyanilino)methylene]-4-methoxycyclohexa-2,4-dienone 0.25-hydrate .
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C17H11Cl4N3O2 |
---|---|
Molecular Weight |
431.1g/mol |
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-5-methyl-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H11Cl4N3O2/c1-8-11(7-22-14-6-9(18)2-3-15(14)25)17(26)24(23-8)16-12(20)4-10(19)5-13(16)21/h2-7,23,25H,1H3 |
InChI Key |
CHCDCEBLUQYOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl)C=NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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